1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzyl bromide with a suitable cyclobutane derivative in the presence of a strong base, such as sodium hydride, followed by carboxylation using carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the cyclobutane ring.
1-(4-Bromophenyl)cyclobutane-1-carboxylic acid: Similar but without the methyl group on the cyclobutane ring.
3-Methylcyclobutane-1-carboxylic acid: Similar but lacks the bromophenyl group.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of both the bromophenyl group and the cyclobutane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13BrO2 |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
JDGYZJDICIHJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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